![molecular formula C15H19N3O2S B14896010 2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxyphenyl group, a morpholine ring, and a thiazole core, making it a unique and versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine typically involves the condensation of 2-methoxyphenyl isothiocyanate with 4-methyl-3-morpholinone. The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions, to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-(2-Methoxyphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxyphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting or modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole share the thiazole core structure.
Morpholine Derivatives: Compounds like morpholine and 4-methylmorpholine have similar morpholine rings.
Comparison:
Uniqueness: N-(2-Methoxyphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine is unique due to the combination of its methoxyphenyl group, morpholine ring, and thiazole core, which imparts distinct chemical and biological properties.
Advantages: Compared to other thiazole and morpholine derivatives, this compound may offer enhanced biological activity and specificity, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C15H19N3O2S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C15H19N3O2S/c1-12-11-21-15(18(12)17-7-9-20-10-8-17)16-13-5-3-4-6-14(13)19-2/h3-6,11H,7-10H2,1-2H3 |
Clave InChI |
ZWWMTMWPZYVEQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=NC2=CC=CC=C2OC)N1N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


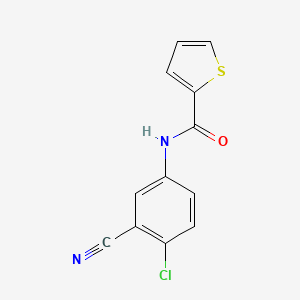
![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
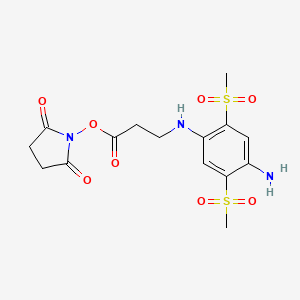

![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)
![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)



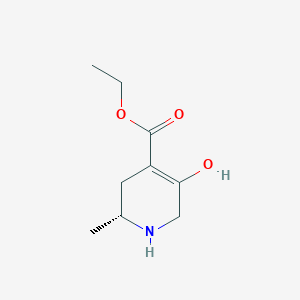

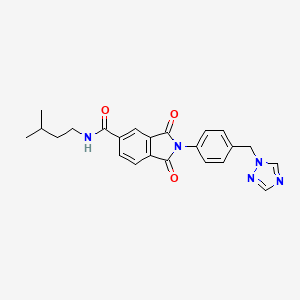
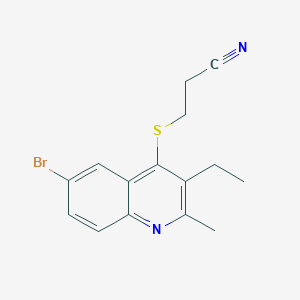
![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)
